

Technical Guide: 1-Benzyl-4-piperidinol-3,3,5,5-d4

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Compound of Interest

Compound Name: 1-Benzyl-4-piperidinol-3,3,5,5-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Benzyl-4-piperidinol-3,3,5,5-d4**, a deuterated isotopologue of 1-Benzyl-4-piperidinol. This document details its molecular weight, synthesis, and analytical characterization methods, including mass spectrometry and nuclear magnetic resonance spectroscopy. The information herein is intended to support research and development activities where stable isotope-labeled internal standards and metabolic pathway elucidation are critical.

Core Compound Properties

1-Benzyl-4-piperidinol-3,3,5,5-d4 is a valuable tool in pharmacokinetic and metabolic studies due to the incorporation of four deuterium atoms at the 3 and 5 positions of the piperidine ring. This isotopic labeling provides a distinct mass difference from its non-deuterated counterpart, making it an ideal internal standard for quantitative analysis by mass spectrometry.

Molecular Weight

The molecular weight of 1-Benzyl-4-piperidinol and its deuterated analog have been calculated and are presented in the table below. The introduction of four deuterium atoms results in a mass increase of approximately 4.024 g/mol .

Compound	Molecular Formula	Average Molecular Weight (g/mol)	Monoisotopic Mass (Da)
1-Benzyl-4-piperidinol	C ₁₂ H ₁₇ NO	191.27[1]	191.1310
1-Benzyl-4-piperidinol-3,3,5,5-d4	C ₁₂ H ₁₃ D ₄ NO	195.30	195.1560

Synthesis Protocol

The synthesis of **1-Benzyl-4-piperidinol-3,3,5,5-d4** is a two-step process commencing with the deuteration of the precursor, 1-Benzyl-4-piperidone, followed by the reduction of the deuterated ketone to the corresponding alcohol.

Step 1: Synthesis of 1-Benzyl-4-piperidone-3,3,5,5-d4

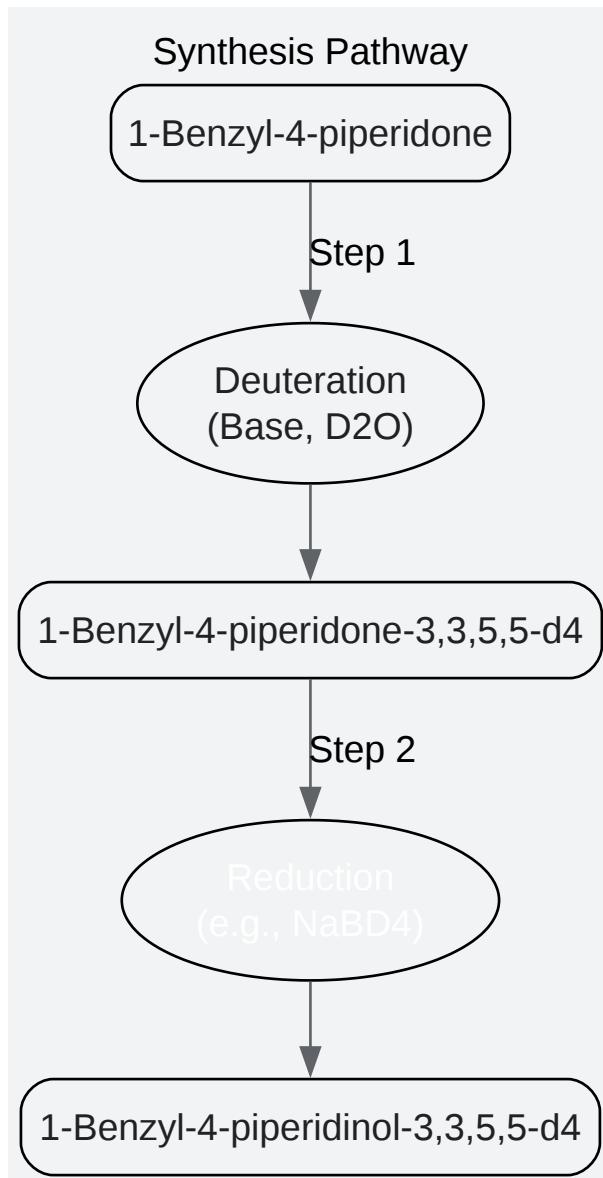
The deuteration of 1-Benzyl-4-piperidone at the alpha positions to the carbonyl group can be achieved via a base-catalyzed hydrogen-deuterium exchange in a deuterated solvent.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Benzyl-4-piperidone (1 equivalent) in a suitable deuterated solvent such as deuterium oxide (D₂O) or methanol-d4 (CD₃OD).
- Catalyst Addition: Add a catalytic amount of a base. Common catalysts for this exchange include sodium deuterioxide (NaOD) in D₂O or an organic base like pyrrolidine in a suitable solvent.
- Reaction Conditions: Heat the reaction mixture to reflux and stir for a period sufficient to achieve a high level of deuterium incorporation. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the proton signals at the 3 and 5 positions.
- Work-up: After completion, cool the reaction mixture to room temperature. If D₂O is used, the product can be extracted with an organic solvent such as diethyl ether or dichloromethane.

The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1-Benzyl-4-piperidone-3,3,5,5-d4.

Logical Workflow for the Synthesis of **1-Benzyl-4-piperidinol-3,3,5,5-d4**



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Caption: Synthesis of the target compound from its precursor.

Step 2: Reduction of **1-Benzyl-4-piperidone-3,3,5,5-d4**

The deuterated ketone is then reduced to the final product, **1-Benzyl-4-piperidinol-3,3,5,5-d4**. To maintain the isotopic purity, a deuterated reducing agent is recommended.

Experimental Protocol:

- Reaction Setup: Dissolve 1-Benzyl-4-piperidone-3,3,5,5-d4 (1 equivalent) in a suitable solvent such as methanol-d4 or anhydrous tetrahydrofuran in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Reducing Agent Addition: Cool the solution in an ice bath and slowly add a deuterated reducing agent, such as sodium borodeuteride (NaBD_4) (1.1 equivalents), in portions.
- Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Quenching and Work-up: Carefully quench the reaction by the slow addition of D_2O . Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel to afford pure **1-Benzyl-4-piperidinol-3,3,5,5-d4**.

Analytical Characterization

Mass Spectrometry

Mass spectrometry is a primary technique for confirming the molecular weight and assessing the isotopic purity of **1-Benzyl-4-piperidinol-3,3,5,5-d4**.

Expected Fragmentation Pattern:

The mass spectrum of the non-deuterated 1-Benzyl-4-piperidinol shows a prominent molecular ion peak at m/z 191. The major fragmentation pathway involves the cleavage of the benzyl group, leading to a base peak at m/z 91 (tropylium ion). Other significant fragments are observed at m/z 100 and 114. For the deuterated analog, the molecular ion peak is expected at m/z 195. The fragmentation pattern will be similar, with the corresponding mass shifts for the fragments containing the deuterated piperidine ring.

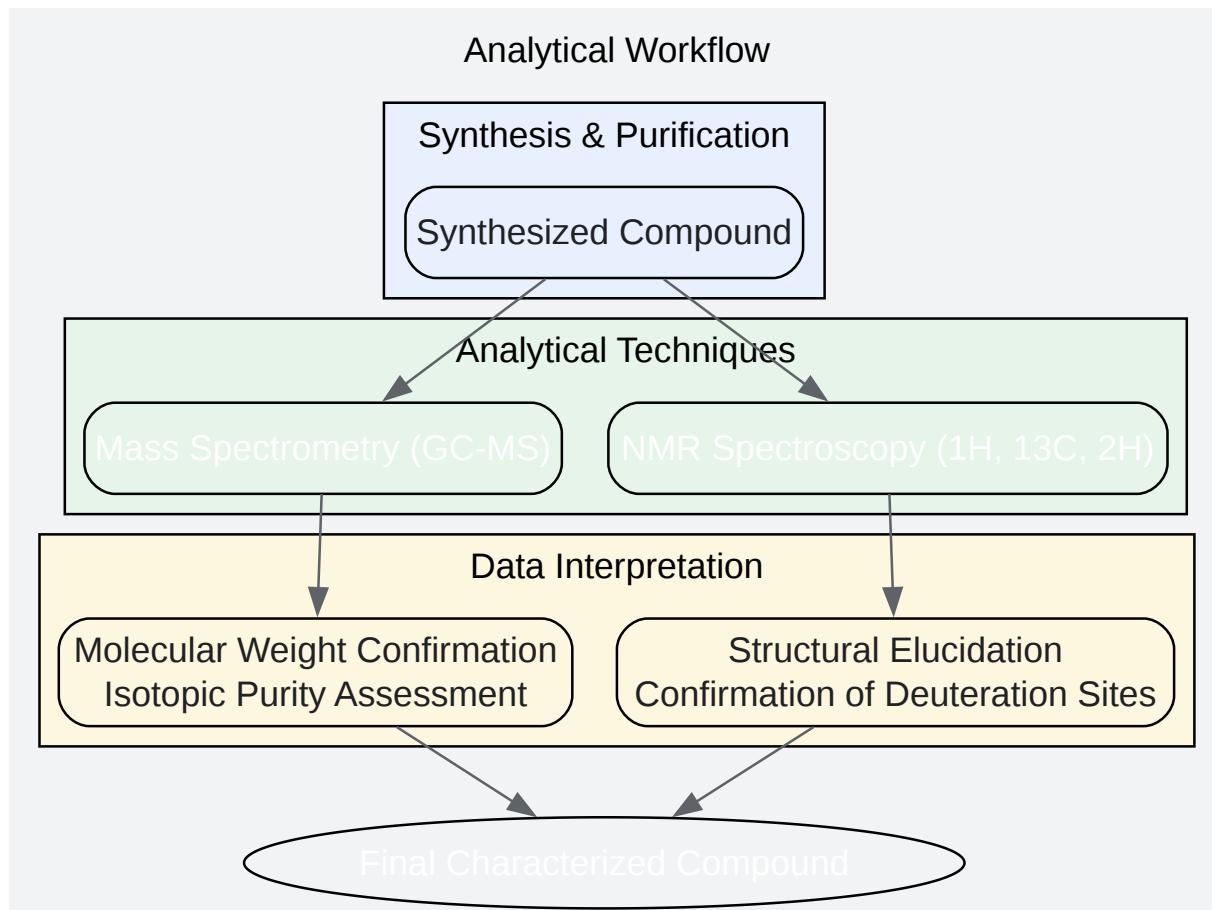
Ion Fragment	Expected m/z (Non-deuterated)	Expected m/z (Deuterated)	Description
[M] ⁺	191	195	Molecular Ion
[M - H ₂ O] ⁺	173	177	Loss of water
[M - C ₇ H ₇] ⁺	100	104	Loss of benzyl radical
[C ₇ H ₇] ⁺	91	91	Tropylium ion (Base Peak)

GC-MS Experimental Protocol:

A general gas chromatography-mass spectrometry (GC-MS) method for the analysis of piperidine derivatives is outlined below.

Parameter	Condition
Gas Chromatograph	
Column	HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness[2]
Carrier Gas	Helium at a constant flow of 1 mL/min[2]
Inlet Temperature	250 °C
Injection Mode	Splitless
Oven Program	Initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 40-300
Source Temperature	230 °C
Quadrupole Temperature	150 °C

Workflow for Analytical Characterization



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Caption: The process of compound analysis and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and the specific sites of deuteration.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of **1-Benzyl-4-piperidinol-3,3,5,5-d4** is expected to be similar to that of the non-deuterated compound, with the notable absence of signals corresponding to the protons at the 3 and 5 positions of the piperidine ring. The integration of the remaining proton signals will confirm the structure.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the signals for the deuterated carbons (C3 and C5) will exhibit a characteristic triplet splitting pattern due to carbon-deuterium coupling and will be shifted slightly upfield compared to their non-deuterated counterparts.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Protons	Chemical Shift (δ , ppm)	Multiplicity
Aromatic (C ₆ H ₅)	7.25 - 7.40	m
CH (C4)	~3.70	m
CH ₂ (benzyl)	~3.50	s
CH ₂ (C2, C6)	~2.80 (axial), ~2.20 (equatorial)	m
OH	Variable	br s

NMR Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.
- Data Acquisition:
 - ¹H NMR: Acquire standard proton spectra.
 - ¹³C NMR: Acquire proton-decoupled carbon spectra.
 - ²H NMR: A deuterium NMR spectrum can be acquired to confirm the presence of deuterium at the expected positions.

This technical guide provides a foundational understanding of **1-Benzyl-4-piperidinol-3,3,5,5-d4** for its application in advanced research and development. The provided protocols are

intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

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References

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